

# Spectroscopic Profile of Catechol Monobenzyl Ether: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Benzyloxy)phenol

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This technical guide provides a comprehensive overview of the spectroscopic data for catechol monobenzyl ether, also known as 2-benzyloxyphenol. The information presented herein is intended to support research and development activities by providing detailed spectral characteristics and the methodologies for their acquisition.

## Introduction

Catechol monobenzyl ether is a key intermediate in organic synthesis, particularly in the preparation of various pharmaceutical and fine chemical products. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.

## Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic analyses of catechol monobenzyl ether.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.45 - 7.30	m	5H	Ar-H (benzyl)
6.95 - 6.80	m	4H	Ar-H (catechol)
5.10	s	2H	-O-CH <sub>2</sub> -Ph
5.6 (variable)	br s	1H	-OH

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
146.5	C-OH
145.8	C-O-CH <sub>2</sub>
137.0	C-ipso (benzyl)
128.6	C-para (benzyl)
128.0	C-ortho/meta (benzyl)
127.3	C-ortho/meta (benzyl)
121.5	Ar-CH (catechol)
120.2	Ar-CH (catechol)
115.8	Ar-CH (catechol)
114.9	Ar-CH (catechol)
71.0	-O-CH <sub>2</sub> -Ph

Note: Specific chemical shifts may vary slightly depending on the solvent and concentration.

## Infrared (IR) Spectroscopy

An FT-IR spectrum of **2-(Benzyloxy)phenol** is available in the Aldrich FT-IR Collection Edition II.<sup>[1]</sup> A vapor phase IR spectrum is also available on SpectraBase. Key absorption bands are

detailed below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3550 - 3200	Broad	O-H stretch (hydrogen-bonded)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1600 - 1450	Strong	Aromatic C=C stretch
1250 - 1200	Strong	Aryl-O stretch (ether)
1100 - 1000	Strong	C-O stretch (alcohol)

## Mass Spectrometry (MS)

The electron ionization mass spectrum of catechol monobenzyl ether is available on the NIST WebBook.[\[2\]](#)

m/z	Relative Intensity (%)	Assignment
200	40	[M] <sup>+</sup> (Molecular Ion)
91	100	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
109	35	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
77	15	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Ultraviolet-Visible (UV-Vis) Spectroscopy

λ <sub>max</sub> (nm)	Solvent
~275	Non-polar solvent

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

## NMR Spectroscopy

A sample of 5-10 mg of catechol monobenzyl ether is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The solution is then transferred to an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## FT-IR Spectroscopy

A thin film of liquid catechol monobenzyl ether is prepared between two potassium bromide (KBr) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be cast onto a KBr plate and the solvent allowed to evaporate. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

## Mass Spectrometry

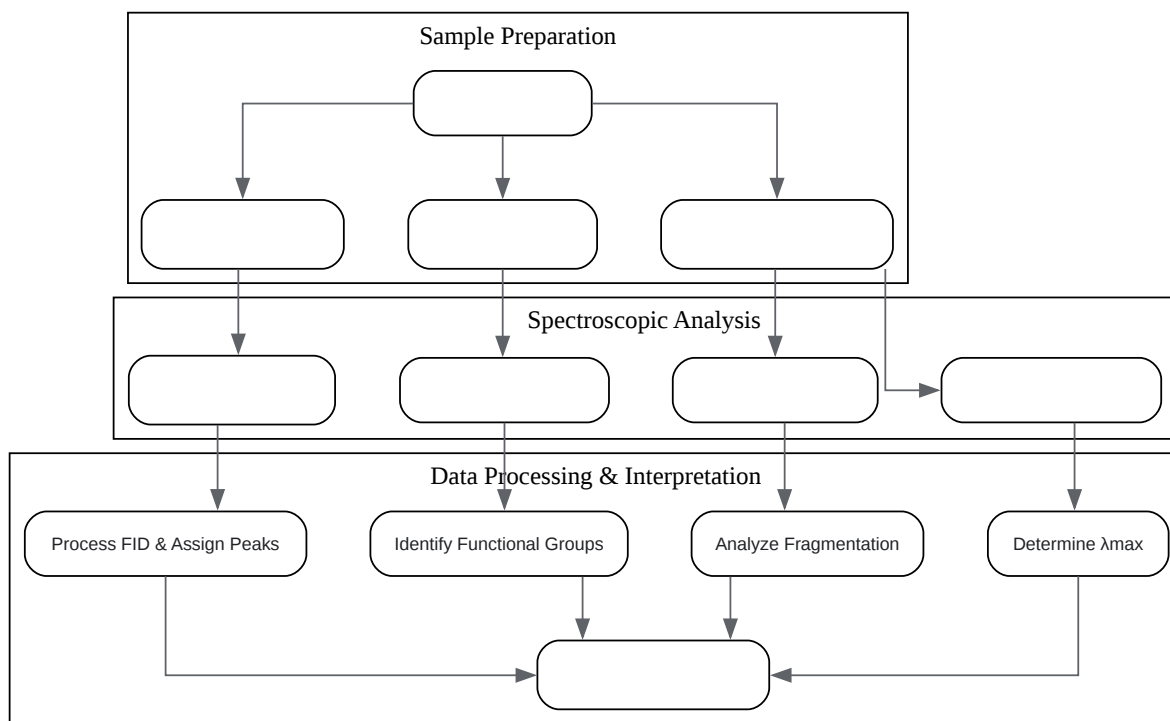
A dilute solution of catechol monobenzyl ether in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio.

## UV-Vis Spectroscopy

A dilute solution of catechol monobenzyl ether is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a dual-beam UV-Vis spectrophotometer. The solvent used is also run as a blank for baseline correction.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like catechol monobenzyl ether.



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Caption: Generalized workflow for spectroscopic analysis.

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## References

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